molecular formula C12H16O4 B2595041 Ethyl 2-[4-(2-hydroxyethoxy)phenyl]acetate CAS No. 2168831-92-1

Ethyl 2-[4-(2-hydroxyethoxy)phenyl]acetate

Cat. No.: B2595041
CAS No.: 2168831-92-1
M. Wt: 224.256
InChI Key: AOCDRWSPEJYHHJ-UHFFFAOYSA-N
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Description

Ethyl 2-[4-(2-hydroxyethoxy)phenyl]acetate is an organic compound with the molecular formula C12H16O4. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of an ethyl ester group and a hydroxyethoxy-substituted phenyl ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[4-(2-hydroxyethoxy)phenyl]acetate typically involves the esterification of 4-(2-hydroxyethoxy)phenylacetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified through distillation or recrystallization to obtain a high-purity compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as p-toluenesulfonic acid or acidic ion-exchange resins can be used to facilitate the esterification reaction. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-[4-(2-hydroxyethoxy)phenyl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 2-[4-(2-hydroxyethoxy)phenyl]acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-[4-(2-hydroxyethoxy)phenyl]acetate involves its interaction with specific molecular targets and pathways. The hydroxyethoxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release active metabolites that exert biological effects. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways .

Comparison with Similar Compounds

Ethyl 2-[4-(2-hydroxyethoxy)phenyl]acetate can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its combination of an ethyl ester group and a hydroxyethoxy-substituted phenyl ring, which confer distinct chemical reactivity and biological activity. Its versatility in various applications makes it a valuable compound in scientific research and industrial processes .

Properties

IUPAC Name

ethyl 2-[4-(2-hydroxyethoxy)phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-2-15-12(14)9-10-3-5-11(6-4-10)16-8-7-13/h3-6,13H,2,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOCDRWSPEJYHHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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